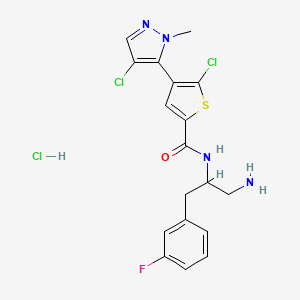
Afuresertib HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afuresertib hydrochloride is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor. It has shown promising clinical activity against various hematologic malignancies, including multiple myeloma . The compound is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of afuresertib hydrochloride involves multiple steps, including the formation of key intermediates and final coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure consistent quality .
Chemical Reactions Analysis
Afuresertib hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the core structure.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing/reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Afuresertib hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Afuresertib hydrochloride exerts its effects by inhibiting the activity of AKT, a key kinase in the PI3K/AKT signaling pathway. This pathway is involved in regulating cell proliferation, survival, and apoptosis. By inhibiting AKT, afuresertib hydrochloride disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of downstream signaling molecules such as mTOR and GSK-3β .
Comparison with Similar Compounds
Afuresertib hydrochloride is unique among AKT inhibitors due to its broad-spectrum activity and favorable safety profile. Similar compounds include:
MK-2206: Another AKT inhibitor with a different chemical structure and mechanism of action.
GSK690693: A pan-AKT inhibitor with a similar broad-spectrum activity but different pharmacokinetic properties.
Afuresertib hydrochloride stands out due to its oral bioavailability, low-nanomolar potency, and clinical efficacy in multiple tumor types .
Properties
Molecular Formula |
C18H18Cl3FN4OS |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H |
InChI Key |
YFQJOPFTGMHYNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















